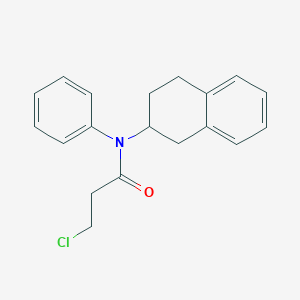
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and a tetrahydronaphthalenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 1,2,3,4-tetrahydronaphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The resulting acylated product is then reacted with aniline (phenylamine) to form the corresponding amide.
Chlorination: The final step involves the chlorination of the amide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic compounds.
Applications De Recherche Scientifique
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The phenyl and tetrahydronaphthalenyl groups contribute to the overall hydrophobic interactions and stability of the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 1-Chloro-3-phenylpropane
- 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]
Uniqueness
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
52802-42-3 |
|---|---|
Formule moléculaire |
C19H20ClNO |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
3-chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C19H20ClNO/c20-13-12-19(22)21(17-8-2-1-3-9-17)18-11-10-15-6-4-5-7-16(15)14-18/h1-9,18H,10-14H2 |
Clé InChI |
DXBBFJPXDNYADD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CC1N(C3=CC=CC=C3)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)


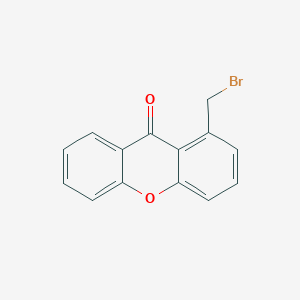

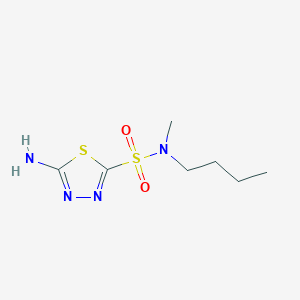
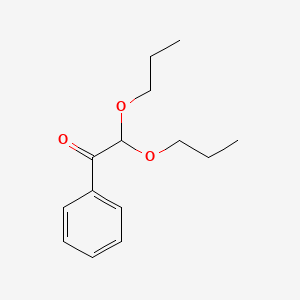
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)

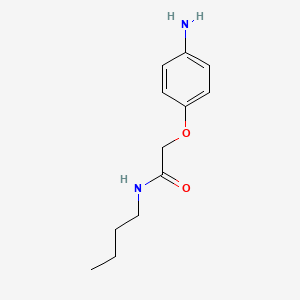
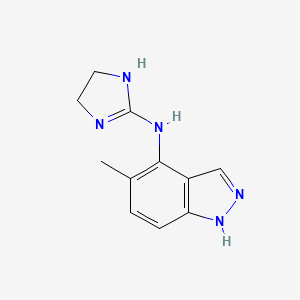
-lambda~5~-phosphane](/img/structure/B14647497.png)
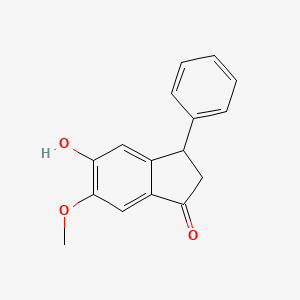
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
